molecular formula C24H22N4O3S B3885559 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3885559
M. Wt: 446.5 g/mol
InChI Key: UKHMSCAXIQKJQL-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between a benzaldehyde derivative and an amine group on the triazole ring.

    Methoxy Group Addition: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Benzyl Derivatives: Formed from the reduction of the benzylidene group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial and fungal growth.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: The compound could be investigated for its potential to inhibit cancer cell growth.

    Anti-inflammatory Activity: It may have properties that reduce inflammation, making it useful in treating inflammatory diseases.

Industry

    Agriculture: The compound could be used as a fungicide or pesticide.

    Pharmaceuticals: It could be developed into drugs for various therapeutic applications.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The benzylidene and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

The unique combination of benzylidene, methoxy, and thiol groups in 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-29-20-11-9-19(10-12-20)23-26-27-24(32)28(23)25-15-18-8-13-21(22(14-18)30-2)31-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,27,32)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMSCAXIQKJQL-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.